molecular formula C13H13N3O3 B14642033 ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate CAS No. 51725-67-8

ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate

Cat. No.: B14642033
CAS No.: 51725-67-8
M. Wt: 259.26 g/mol
InChI Key: RRXQXQWOFODEFW-LUAWRHEFSA-N
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Description

Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate is an organic compound that features a benzoylhydrazinyl group attached to a cyanopropenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with benzoylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate involves its interaction with molecular targets through its functional groups. The benzoylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

CAS No.

51725-67-8

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(18)11(8-14)9-15-16-12(17)10-6-4-3-5-7-10/h3-7,9,15H,2H2,1H3,(H,16,17)/b11-9-

InChI Key

RRXQXQWOFODEFW-LUAWRHEFSA-N

Isomeric SMILES

CCOC(=O)/C(=C\NNC(=O)C1=CC=CC=C1)/C#N

Canonical SMILES

CCOC(=O)C(=CNNC(=O)C1=CC=CC=C1)C#N

Origin of Product

United States

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